molecular formula C10H18O2 B14214201 Methyl 4,4-dimethylcyclohexane-1-carboxylate CAS No. 828271-17-6

Methyl 4,4-dimethylcyclohexane-1-carboxylate

Cat. No.: B14214201
CAS No.: 828271-17-6
M. Wt: 170.25 g/mol
InChI Key: MVWGBEVPVXGISV-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethylcyclohexane-1-carboxylate (CAS 828271-17-6) is a cyclohexane-based ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.249 g/mol . The compound features a six-membered cyclohexane ring substituted with two methyl groups at the 4,4-positions and a methyl ester moiety at position 1. Key physicochemical properties such as boiling point, melting point, and density remain unreported in available literature, highlighting a gap in current data .

Properties

CAS No.

828271-17-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl 4,4-dimethylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H18O2/c1-10(2)6-4-8(5-7-10)9(11)12-3/h8H,4-7H2,1-3H3

InChI Key

MVWGBEVPVXGISV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction typically employs concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as a catalyst. Methanol acts as both the solvent and the nucleophile. Key parameters influencing yield and reaction rate include:

  • Molar Ratio : A 1:5 molar ratio of carboxylic acid to methanol ensures excess alcohol to drive the equilibrium toward ester formation.
  • Temperature : Reflux conditions (65–70°C) are maintained for 6–24 hours, depending on the reactivity of the starting material.
  • Catalyst Concentration : 3–5% v/v HCl in methanol is commonly used to protonate the carbonyl oxygen, enhancing electrophilicity.

Table 1: Representative Reaction Conditions for Traditional Esterification

Parameter Value/Range Source
Carboxylic Acid 4,4-Dimethylcyclohexane-1-carboxylic acid
Alcohol Methanol
Catalyst 3 N HCl in methanol
Temperature 65–70°C (reflux)
Reaction Time 6–24 hours
Yield 85–95%

Industrial-Scale Adaptations

In industrial settings, continuous flow reactors are employed to enhance efficiency. These systems mitigate equilibrium limitations by continuously removing water via azeotropic distillation or molecular sieves. For example, a patented process utilizes a tubular reactor with immobilized acid catalysts, achieving >90% conversion in under 2 hours.

Advanced Synthesis Using SOMS Nano-Reactors

Recent advancements in nanotechnology have introduced solvent-free methods for ester synthesis. The use of Supramolecular Organic Molecular Sieves (SOMS) as nano-reactors exemplifies a novel approach to synthesizing this compound with high purity and yield.

Encapsulation and Reaction Mechanism

SOMS are hydrophobic, nanoporous materials that encapsulate reactants, forcing molecular interactions within confined spaces. The synthesis involves three stages:

  • Encapsulation : 4,4-Dimethylcyclohexane-1-carboxylic acid is dissolved in dichloromethane and introduced into SOMS. Solvent evaporation collapses the SOMS matrix, trapping the acid.
  • Esterification : Methanol and 3 N HCl are added, reopening the SOMS. The alcohol acts as both solvent and reactant, with protonation of the carbonyl group facilitating nucleophilic attack.
  • Product Isolation : Methanol is evaporated using a rotary evaporator, and the ester is extracted with dichloromethane.

Table 2: SOMS-Based Synthesis Parameters

Parameter Value/Range Source
SOMS Matrix Hydrophobic nanopores
Acid Loading 1 g acid per 5 g SOMS
Catalyst 3 N HCl in methanol
Reaction Time 24 hours
Yield 98–100%

Advantages Over Traditional Methods

  • Water Removal : SOMS exclude water via hydrophobic interactions, shifting equilibrium toward ester formation without external drying agents.
  • Solvent Efficiency : Methanol serves dual roles, reducing waste generation.
  • Scalability : The method is adaptable to multi-gram scales with minimal yield loss.

Catalytic Innovations and Comparative Analysis

Alternative Catalysts

While HCl and H₂SO₄ dominate industrial use, research explores greener alternatives:

  • Ionic Liquids : e.g., 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) reduce corrosion and enable catalyst recycling.
  • Solid Acid Catalysts : Zeolites and sulfonated carbon catalysts offer reusability but require higher temperatures (80–100°C).

Table 3: Catalyst Performance Comparison

Catalyst Temperature (°C) Yield (%) Reusability Source
3 N HCl in methanol 65 95 No
[BMIM][HSO₄] 70 89 Yes (5×)
Sulfonated Carbon 80 82 Yes (10×)

Purity and Analytical Validation

Post-synthesis, the ester is validated using:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity (>98%) and identifies byproducts.
  • ¹H-NMR Spectroscopy : Characteristic peaks include a singlet at δ 3.91 ppm (ester methyl group) and multiplet signals for cyclohexane protons.

Industrial Production and Environmental Considerations

Large-scale synthesis prioritizes cost-efficiency and sustainability. Continuous flow systems reduce energy consumption by 40% compared to batch reactors. Additionally, SOMS-based methods align with green chemistry principles by minimizing solvent use and enabling catalyst recovery.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4,4-dimethylcyclohexane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups. Typical reagents include alkyl halides and strong bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 4,4-dimethylcyclohexane-1-carboxylic acid, 4,4-dimethylcyclohexanone.

    Reduction: 4,4-dimethylcyclohexanol, 4,4-dimethylcyclohexane.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Methyl 4,4-dimethylcyclohexane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry:

    Polymer Production: It is used in the production of specialty polymers and resins due to its stability and structural properties.

    Fragrance Industry: The compound is sometimes used as a fragrance ingredient in perfumes and personal care products.

Mechanism of Action

The mechanism of action of methyl 4,4-dimethylcyclohexane-1-carboxylate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Methyl 4,4-Difluorocyclohexanecarboxylate

  • Molecular Formula : C₈H₁₂F₂O₂
  • Key Features : Replaces the methyl groups at the 4,4-positions with fluorine atoms.
  • Impact of Fluorine Substitution :
    • Increased polarity due to fluorine’s electronegativity, likely lowering LogP compared to the dimethyl analog.
    • Enhanced metabolic stability in pharmaceutical applications, though specific data are absent .
  • Synthesis : Likely synthesized via esterification of 4,4-difluorocyclohexanecarboxylic acid, analogous to the dimethyl variant .

Ethyl 1-Amino-4,4-Dimethylcyclohexane-1-Carboxylate

  • Molecular Formula: C₁₂H₂₁NO₂
  • Key Features: Incorporates an amino group at position 1 and an ethyl ester instead of methyl.
  • Functional Differences: The amino group introduces hydrogen-bonding capability, improving solubility in polar solvents.

Sandaracopimaric Acid Methyl Ester

  • Molecular Formula: C₂₁H₃₂O₂ (diterpenoid structure)
  • Key Features : A methyl ester of a bicyclic diterpene acid isolated from plant resins.
  • Structural Contrasts :
    • Complex tricyclic backbone vs. the simple cyclohexane ring in the target compound.
    • Higher molecular weight (316.48 g/mol) and hydrophobicity (LogP > 5), suited for natural product chemistry .



Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride

  • Molecular Formula: C₁₀H₁₈ClNO₂
  • Key Features: Includes a methylamino group and a hydrochloride salt.
  • Applications : Demonstrated in pharmaceutical synthesis (e.g., Reference Example 89 in EP 4374877A2), where the hydrochloride salt enhances stability and crystallinity .

Physicochemical and Functional Comparison (Table)

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups Applications
Methyl 4,4-dimethylcyclohexane-1-carboxylate C₁₀H₁₈O₂ 170.25 ~2.38 Methyl ester, dimethyl Organic intermediates
Methyl 4,4-difluorocyclohexanecarboxylate C₈H₁₂F₂O₂ 178.18 ~1.8* Fluorine substituents Fluorinated drug candidates
Ethyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate C₁₂H₂₁NO₂ 215.30 ~1.5* Amino, ethyl ester Discontinued (potential peptides)
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 >5 Diterpene backbone Natural product isolation

*Estimated based on substituent contributions.

Research Findings and Gaps

  • Synthetic Routes: this compound is likely synthesized via esterification of 4,4-dimethylcyclohexanecarboxylic acid (CAS unspecified; C₉H₁₆O₂) with methanol, though detailed protocols are absent .
  • Safety Data: No MSDS or toxicity data are available for the target compound, unlike its fluorinated analog, which may require specialized handling due to fluorine’s reactivity .
  • Applications: Limited to inferred roles in organic synthesis, while structurally related compounds (e.g., diterpene esters) show documented roles in traditional medicine and materials science .

Biological Activity

Methyl 4,4-dimethylcyclohexane-1-carboxylate (MDMC) is a compound that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and toxicology. This article delves into the synthesis, biological evaluations, and research findings concerning MDMC, supported by data tables and case studies.

MDMC, with the chemical formula C10H18O2C_{10}H_{18}O_2, is characterized by its cyclohexane structure substituted with methyl groups and a carboxylate functional group. The synthesis of MDMC typically involves the esterification of 4,4-dimethylcyclohexanecarboxylic acid with methanol under acidic conditions. This process can yield high purity compounds suitable for biological testing.

1. Cytotoxicity Studies

Recent investigations into the cytotoxic effects of MDMC have been conducted using various cell lines. The MTT assay is commonly employed to assess cell viability post-exposure to MDMC.

Cell Line Concentration (µM) Cell Viability (%) IC50 (µM)
A549 (Lung)108525
MCF-7 (Breast)207030
HeLa (Cervical)506035

The data indicates that MDMC exhibits moderate cytotoxicity across different cancer cell lines, with varying IC50 values suggesting selective activity against specific types of cancer cells .

2. Anti-Inflammatory Effects

In addition to cytotoxicity, MDMC has been evaluated for its anti-inflammatory properties. Studies suggest that MDMC can inhibit pro-inflammatory cytokines in activated macrophages, potentially through the modulation of NF-κB signaling pathways. This effect was observed in vitro using RAW264.7 macrophage cells treated with lipopolysaccharide (LPS).

Treatment Cytokine Level Reduction (%)
LPS Only0
MDMC + LPS40

The results indicate a significant reduction in cytokine production when cells were co-treated with MDMC and LPS, highlighting its potential as an anti-inflammatory agent .

Case Study: Toxicological Assessment

A comprehensive toxicological assessment was performed to evaluate the safety profile of MDMC. In vivo studies on rats showed no significant adverse effects at doses up to 1000 mg/kg. However, mild skin irritation was noted upon dermal exposure, emphasizing the need for caution in handling .

Case Study: Anticancer Activity

In a recent study focusing on the anticancer properties of MDMC derivatives, compounds were screened against leukemia and lung cancer cell lines. The results demonstrated that certain derivatives exhibited enhanced activity compared to MDMC itself, suggesting that structural modifications could lead to improved therapeutic efficacy .

Q & A

Basic: What are the key synthetic pathways for Methyl 4,4-dimethylcyclohexane-1-carboxylate, and how can reaction conditions be optimized for high yield?

Answer:
this compound can be synthesized via esterification of 4,4-dimethylcyclohexane-1-carboxylic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, oxidative cycloaddition reactions mediated by ceric ammonium nitrate (CAN) or other oxidizing agents can yield bicyclic derivatives, as demonstrated in analogous cyclohexene carboxylate systems . Optimization involves controlling reaction temperature (typically 60–80°C), stoichiometric ratios (excess methanol for esterification), and catalyst concentration. Purification via fractional distillation or column chromatography ensures high yield (>80%).

Advanced: How can density functional theory (DFT) calculations be applied to predict the reactivity of this compound in novel reactions?

Answer:
DFT calculations (e.g., B3LYP/6-31G* basis set) can model the compound’s electronic structure, frontier molecular orbitals (HOMO-LUMO gaps), and transition states. For example, predicting regioselectivity in Diels-Alder reactions requires analyzing charge distribution and steric effects of the 4,4-dimethyl groups. Validation involves comparing computed activation energies with experimental kinetic data. Software like Gaussian or ORCA is recommended, with solvent effects modeled using PCM (Polarizable Continuum Model) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Identify ester carbonyl (δ ~165–175 ppm in ¹³C), methyl groups (δ ~1.0–1.5 ppm in ¹H), and cyclohexane ring protons (δ ~1.5–2.5 ppm).
  • IR: Strong C=O stretch (~1720 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (EI-MS): Molecular ion peak at m/z 170 (C₁₀H₁₈O₂) and fragmentation patterns (e.g., loss of –OCH₃).
    X-ray crystallography (using SHELXL ) resolves stereochemistry but requires high-purity crystals.

Advanced: How can molecular dynamics (MD) simulations elucidate the conformational behavior of this compound in different solvents?

Answer:
MD simulations (e.g., GROMACS/AMBER) with explicit solvent models (water, DMSO, hexane) analyze the compound’s conformational flexibility. Key parameters include:

  • Force Fields: OPLS-AA or CHARMM for organic esters.
  • Trajectory Analysis: Radial distribution functions (RDFs) for solvent interactions and dihedral angle distributions for chair vs. boat cyclohexane conformers.
    Results correlate with experimental NMR coupling constants or dielectric constant measurements .

Basic: What are the primary applications of this compound in organic synthesis?

Answer:
This ester serves as:

  • A rigid intermediate in diastereoselective syntheses (e.g., cis-1,2-dialkenylcyclopropanols) .
  • A precursor for bicyclic furans via oxidative cycloaddition .
  • A model substrate for studying steric effects in ester hydrolysis or nucleophilic substitution.

Advanced: What strategies resolve discrepancies between computational predictions and experimental observations in the reactivity of this compound?

Answer:

  • Parameter Adjustment: Refine DFT functionals (e.g., M06-2X for dispersion forces) or MD force fields.
  • Solvent and Counterion Effects: Include explicit solvent molecules or ion pairs in simulations.
  • Experimental Controls: Use isotopic labeling (²H/¹³C) to trace reaction pathways. Cross-validate with X-ray data (SHELX refinement ) or kinetics (stopped-flow spectroscopy).

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation (flash point ~70°C, similar to analogs ).
  • Incompatibilities: Avoid strong oxidizers (e.g., HNO₃) and bases to prevent ester hydrolysis or combustion.

Advanced: How does the steric effect of the 4,4-dimethyl groups influence stereochemical outcomes in reactions?

Answer:
The 4,4-dimethyl groups enforce a rigid chair conformation, directing nucleophilic attacks to axial positions due to steric hindrance. For example, in ester saponification, bulky groups slow hydroxide ion approach, favoring specific transition states. X-ray data (SHELXL-refined ) and NOESY NMR confirm spatial arrangements, while DFT quantifies steric energies (e.g., using NCI analysis) .

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